Dianilinophosphinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
4743-42-4 |
|---|---|
Molecular Formula |
C12H13N2O2P |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
dianilinophosphinic acid |
InChI |
InChI=1S/C12H13N2O2P/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H3,13,14,15,16) |
InChI Key |
VVYLMKNXUSVJAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)O |
Other CAS No. |
4743-42-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Formation via Oxidative Coupling
Dianilinophosphinic acid can be synthesized through oxidative cross-coupling reactions. For example:
-
Chlorination-Mediated Phosphorylation :
Reaction of aniline with phosphoric acid derivatives in the presence of chlorinating agents (e.g., CCl₃CN) forms P–N bonds. This method achieves yields of 53–93% under mild conditions (20°C, 1–2 h) and tolerates diverse substituents on the aniline ring .
| Reaction Conditions | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Aniline + H₃PO₂, Cl₃CCN, Et₃N | None | 53–93 | – |
Reductive Amination Pathways
Reductive coupling of H-phosphinic acids with amines under acidic conditions provides an alternative route. For instance, cinnamyl-H-phosphinic acid reacts with ethylenediamine to yield bis-substituted phosphinic acids, though competing oxidation to phosphonic acids may occur .
Acid-Catalyzed Hydrolysis
The P=O bond in this compound undergoes hydrolysis in concentrated HCl (6 M, reflux, 12 h), producing phosphonic acid derivatives. Steric hindrance from aryl groups slows the reaction compared to alkyl-substituted analogs .
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| (C₆H₅NH)₂P(O)OH | HCl (6 M), reflux, 12 h | (C₆H₅NH)₂P(O)OH (stable) | – |
Base-Mediated Degradation
Under alkaline conditions, the phosphinic acid moiety undergoes nucleophilic attack by hydroxide ions, leading to P–O bond cleavage. The reaction follows second-order kinetics, with rates influenced by electronic effects of substituents .
Metal Complexation
This compound acts as a bidentate ligand, coordinating metals via the phosphinyl oxygen and amine nitrogen. For example:
-
Pd(II) Complexes : Used in cross-coupling reactions, enhancing catalytic activity in Suzuki-Miyaura couplings .
| Metal | Application | Catalytic Efficiency |
|---|---|---|
| Pd(II) | C–C bond formation | 85–95% yield |
Esterification
Reaction with alcohols (R–OH) under Mitsunobu conditions forms phosphinic esters, preserving the P–N bonds. For example:
Oxidation to Phosphonates
Controlled oxidation with H₂O₂ converts the phosphinic acid to a phosphonate, though overoxidation to phosphate is a competing pathway .
Biological and Medicinal Relevance
Phosphinic acid derivatives exhibit protease inhibition and antimicrobial activity. This compound analogs show promise as:
-
Metalloprotease Inhibitors : Binding to zinc-containing active sites (IC₅₀ = 0.1–10 µM) .
-
Antimalarial Agents : Targeting the nonmevalonate pathway in Plasmodium falciparum .
Key Challenges and Future Directions
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